N-(3-chlorophenyl)-2-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylthiophene-3-sulfonamide
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-N-methyl-2-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S2/c1-14(2)29-18-9-7-15(8-10-18)21-24-22(30-25-21)20-19(11-12-31-20)32(27,28)26(3)17-6-4-5-16(23)13-17/h4-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJWLOHKLRDJFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-methylthiophene-3-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
- Chlorophenyl Group : Enhances lipophilicity and may influence receptor interactions.
- Oxadiazol Ring : Known for its diverse pharmacological properties.
- Thiophene Sulfonamide : Associated with various biological activities, including enzyme inhibition.
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Chlorophenyl | 3-chloro substitution |
| Oxadiazol | 1,2,4-oxadiazol ring |
| Isopropoxyphenyl | 4-isopropoxy substitution |
| Thiophene Sulfonamide | N-methylthiophene-3-sulfonamide |
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with efficacy against both gram-positive and gram-negative bacteria.
- Enzyme Inhibition : Notably, it has been identified as an inhibitor of cyclin-dependent kinase (CDK) enzymes, which are crucial in cell cycle regulation.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The sulfonamide group may interact with specific enzymes involved in metabolic pathways.
- The oxadiazol moiety could play a role in modulating receptor activity or cellular signaling pathways.
Case Studies and Research Findings
- In Vitro Studies : A study published in the Journal of Medicinal Chemistry evaluated the compound's cytotoxicity against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM .
- Microbial Assays : Research conducted by demonstrated that the compound exhibited antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against various bacterial strains.
- CDK Inhibition : A study focusing on thiophene derivatives highlighted the compound's ability to inhibit CDK5 with an IC50 value of approximately 50 nM, suggesting its potential as a therapeutic agent in cancer treatment .
Table 2: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a thiophene ring, sulfonamide group, and an oxadiazole moiety. The molecular formula is with a molecular weight of approximately 396.85 g/mol. Its unique structural components contribute to its potential biological activities.
Biological Activities
-
Anticancer Properties
- Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activity. For instance, compounds with similar oxadiazole structures have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
- Anti-inflammatory Effects
-
Antimicrobial Activity
- Preliminary assessments indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
Study 1: Anticancer Activity
A study focusing on similar oxadiazole derivatives revealed that certain compounds exhibited significant growth inhibition against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The most effective compounds induced apoptosis via mitochondrial pathways, demonstrating a dose-dependent response .
Study 2: Mechanistic Insights
Another investigation explored the mechanisms behind the biological effects of these compounds. It was found that they could inhibit specific kinases involved in critical cell signaling pathways essential for cancer progression. This inhibition correlates with the structural characteristics imparted by the chlorophenyl and isopropoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
